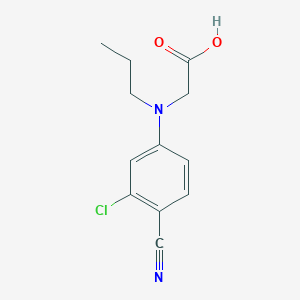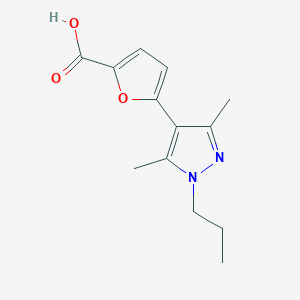![molecular formula C17H21N3O3 B7560630 1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)
1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt/mTOR signaling pathway, the NF-κB signaling pathway, and the MAPK signaling pathway. It has also been shown to possess antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis, which may contribute to its neuroprotective and anti-tumor effects. It has also been shown to reduce the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which may contribute to its anti-inflammatory effects in cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed using various analytical techniques. It is also stable under various storage conditions and has a long shelf-life. However, it also has some limitations, including its low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields of medicine, such as immunology and infectious diseases. Additionally, future studies could focus on the development of novel analogs with improved pharmacological properties, such as increased solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various fields of medicine. Its neuroprotective, anti-tumor, and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and identify its molecular targets, and to develop novel analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 2-methoxyphenylpiperazine with 5-ethylisoxazole-3-carboxylic acid chloride in the presence of a base. The reaction yields the desired product in good yields and high purity.
Applications De Recherche Scientifique
1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of neuroscience, it has been shown to possess neuroprotective properties and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been shown to possess anti-tumor properties and can be used for the treatment of various types of cancer. In cardiovascular diseases, it has been shown to possess anti-inflammatory properties and can be used for the treatment of atherosclerosis and other related diseases.
Propriétés
IUPAC Name |
(5-ethyl-1,2-oxazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-13-12-14(18-23-13)17(21)20-10-8-19(9-11-20)15-6-4-5-7-16(15)22-2/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSTWVXJXNCPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)


![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)

![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)